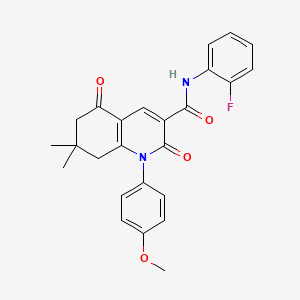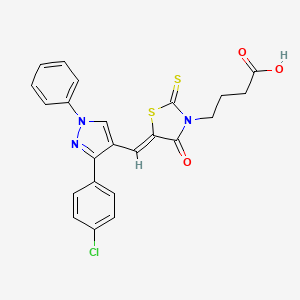![molecular formula C16H17N5O2S B11620388 N-{4-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11620388.png)
N-{4-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines . The reaction conditions can vary, but often include stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, phenacyl bromide, and various catalysts . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclo condensation of certain derivatives can yield pyrrole derivatives .
Aplicaciones Científicas De Investigación
N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives and acetamide-containing molecules. Examples are:
Uniqueness
N-{4-[(1E)-1-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H17N5O2S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-11(13-4-6-14(7-5-13)19-12(2)22)20-21-15(23)10-24-16-17-8-3-9-18-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)/b20-11+ |
Clave InChI |
ZOWLUIAUJBHPAJ-RGVLZGJSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11620308.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide](/img/structure/B11620309.png)

![ethyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11620326.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620331.png)
![N-(2-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11620332.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620336.png)

![4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620349.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620351.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620360.png)

![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620370.png)
